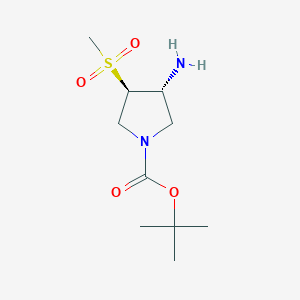
(E)-3-(1H-imidazol-1-yl)-6-(2-(3-nitrobenzylidene)hydrazinyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1H-imidazol-1-yl)-6-(2-(3-nitrobenzylidene)hydrazinyl)pyridazine is a heterocyclic compound that contains both imidazole and pyridazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1H-imidazol-1-yl)-6-(2-(3-nitrobenzylidene)hydrazinyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate dicarbonyl compounds with hydrazine derivatives.
Introduction of the Imidazole Ring: The imidazole ring can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated pyridazine intermediate.
Formation of the Hydrazone Linkage: The final step involves the condensation of the pyridazine-imidazole intermediate with 3-nitrobenzaldehyde to form the hydrazone linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1H-imidazol-1-yl)-6-(2-(3-nitrobenzylidene)hydrazinyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to form corresponding hydrazine derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitro to amine derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various functional groups onto the imidazole ring.
Scientific Research Applications
(E)-3-(1H-imidazol-1-yl)-6-(2-(3-nitrobenzylidene)hydrazinyl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(1H-imidazol-1-yl)-6-(2-(3-nitrobenzylidene)hydrazinyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1H-imidazol-1-yl)-6-(2-(3-nitrophenyl)hydrazinyl)pyridazine: Similar structure but lacks the benzylidene linkage.
(E)-3-(1H-imidazol-1-yl)-6-(2-(3-aminobenzylidene)hydrazinyl)pyridazine: Contains an amino group instead of a nitro group.
Uniqueness
(E)-3-(1H-imidazol-1-yl)-6-(2-(3-nitrobenzylidene)hydrazinyl)pyridazine is unique due to the presence of both the imidazole and pyridazine rings, as well as the nitrobenzylidene hydrazone linkage. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-imidazol-1-yl-N-[(E)-(3-nitrophenyl)methylideneamino]pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7O2/c22-21(23)12-3-1-2-11(8-12)9-16-17-13-4-5-14(19-18-13)20-7-6-15-10-20/h1-10H,(H,17,18)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZLNZVGXQTOGW-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2555492.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-(5-fluoropyridine-3-carbonyl)piperazine](/img/structure/B2555493.png)
![3-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2555495.png)


![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![3-(2-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2555502.png)
![N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2555503.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2555505.png)
![3-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2555506.png)


![N-[2-(morpholin-4-yl)pyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B2555512.png)
